molecular formula C16H14N6OSe2 B12409972 Aurora A/PKC-IN-1

Aurora A/PKC-IN-1

Cat. No.: B12409972
M. Wt: 464.3 g/mol
InChI Key: JKTIMGKTTJTCFS-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Formula

Aurora A/PKC-IN-1 is systematically designated as (Rac)-2-(selenophen-2-yl)-6-[(4-selenocyanatophenyl)amino]-1H-imidazo[4,5-b]pyridine-7-carboxamide , reflecting its heterocyclic core and selenium-containing substituents. Its molecular formula, C₁₆H₁₄N₆OSe₂ , underscores the incorporation of two selenium atoms and a fused imidazopyridine scaffold. The compound’s molecular weight is 464.24 g/mol , with a CAS registry number of 2143100-98-3 .

Property Value
Molecular Formula C₁₆H₁₄N₆OSe₂
Molecular Weight 464.24 g/mol
CAS Number 2143100-98-3
SMILES Notation [Se]1N(C(=O)C2C=CC=CC1=2)C1NC(NC2C[Se]CC2)=C2C(N=1)=NC=N2

The SMILES string reveals a bicyclic structure comprising a selenophene ring linked to an imidazopyridine core, with a selenocyanate group and carboxamide functionalization. The "(Rac)" prefix indicates the compound exists as a racemic mixture, though stereochemical details remain uncharacterized in public datasets.

Crystallographic Analysis and Three-Dimensional Conformation

Crystallographic data for this compound are currently unavailable due to challenges in resolving selenium-containing heterocycles. However, computational modeling based on its SMILES structure predicts a planar imidazopyridine system with perpendicular selenophene and phenylselenocyanate moieties. Key structural features include:

  • Heterocyclic Core : The imidazo[4,5-b]pyridine system facilitates π-π stacking

Properties

Molecular Formula

C16H14N6OSe2

Molecular Weight

464.3 g/mol

IUPAC Name

2-[6-(selenolan-3-ylamino)-7H-purin-2-yl]-1,2-benzoselenazol-3-one

InChI

InChI=1S/C16H14N6OSe2/c23-15-10-3-1-2-4-11(10)25-22(15)16-20-13-12(17-8-18-13)14(21-16)19-9-5-6-24-7-9/h1-4,8-9H,5-7H2,(H2,17,18,19,20,21)

InChI Key

JKTIMGKTTJTCFS-UHFFFAOYSA-N

Canonical SMILES

C1C[Se]CC1NC2=NC(=NC3=C2NC=N3)N4C(=O)C5=CC=CC=C5[Se]4

Origin of Product

United States

Preparation Methods

Chemical Synthesis Strategies

Aurora A/PKC-IN-1’s dual inhibitory activity suggests a scaffold designed to target both Aurora A and PKC binding pockets. Based on structural analogs (e.g., pyrimidine-based Aurora inhibitors), its synthesis likely involves:

  • Key Functional Groups : Halogenated aromatic rings (e.g., chloro-fluoro substituents) for kinase interaction, aminopyrimidine cores for ATP-binding site engagement, and a piperazine moiety for solubility or secondary interactions.
  • Coupling Reactions :
    • Pyrrolidin-3-yl Methanone Formation : Similar to compound 1 in, this step may involve reductive amination or carbonyl alkylation.
    • Piperazine Substitution : Alkylation of a piperazine intermediate with a chloro-fluoro aromatic precursor, as seen in Aurora A inhibitors.
Step Reaction Type Reagents/Conditions Purpose
1 Alkylation 1-Ethylpiperazine, 1-pentanol, 140°C Introduce piperazine side chain
2 Amide Coupling EDC/HOBt, DMF Link aromatic and piperazine moieties
3 Purification Silica gel chromatography (DCM/MeOH) Isolate final product

Pharmacological Optimization

This compound’s development likely involved iterative modifications to balance potency, selectivity, and pharmacokinetics. Key optimization strategies include:

  • Prodrug Strategies : As seen in compound 25 (a prodrug of 13 in), ester or carbonate groups may enhance oral bioavailability while retaining intracellular activation.
  • Solubility Enhancers : Piperazine or pyrrolidinyl groups improve aqueous solubility, critical for in vivo administration.
Parameter This compound Analog (Compound 25 )
Oral Bioavailability (F) Not reported 62.3%
Plasma Protein Binding High (likely) Moderate
Metabolic Stability Presumed high Optimized via H-bond acceptors

Analytical Characterization

Post-synthesis, this compound undergoes rigorous characterization:

  • Purity Assessment : HPLC or LC-MS to confirm >95% purity.
  • Structural Validation :
    • NMR : Proton and carbon spectra to confirm aromatic substitution patterns and amide bonds.
    • Mass Spectrometry : ESI-TOF for molecular weight verification (expected: 427.38 g/mol).

Formulation and In Vivo Preparation

For preclinical studies, this compound is typically formulated as follows:

  • DMSO Stock Solution : Dissolved in dimethyl sulfoxide (e.g., 10–50 mM).
  • Vehicle Optimization :
    • PEG300/Tween 80 : Mixed with polyethylene glycol and surfactants to enhance solubility and bioavailability.
    • pH Adjustment : Buffered to physiological pH (7.4) for intravenous or oral administration.
Formulation Component Role Concentration
DMSO Solvent 20–50% v/v
PEG300 Solubilizer 30–50% v/v
Tween 80 Surfactant 0.1–0.5% w/v

Critical Challenges and Considerations

  • Selectivity : Avoiding off-target effects on kinases like PKCβ/γ or Aurora B requires precise structural tuning.
  • Stability : Halogenated aromatic rings may undergo oxidative degradation; storage at −20°C is recommended.
  • Scalability : Multi-step syntheses (e.g., coupling, purification) demand high-yield reactions to reduce costs.

Chemical Reactions Analysis

Aurora A/PKC-IN-1 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Cancer Treatment

Aurora A/PKC-IN-1 has been extensively studied for its applications in various types of cancer:

Cancer Type Application Findings
Breast CancerAntiproliferative effectsSignificant reduction in cell viability and proliferation rates observed .
Prostate CancerCombination therapiesEnhanced efficacy when used with other chemotherapeutic agents .
Colorectal CancerPreclinical studiesDemonstrated effectiveness in inhibiting tumor growth in murine models .
Ovarian CancerAntimetastatic propertiesReduced metastatic spread in preclinical trials .

Mechanistic Studies

Research has focused on understanding how this compound alters cellular signaling:

  • Phosphorylation Dynamics : Studies indicate that the inhibition of Aurora A affects the phosphorylation state of various substrates involved in cell cycle regulation, leading to altered mitotic progression .
  • Allosteric Modulation : The binding of activators like TPX2 can influence the activity of Aurora A, suggesting that inhibitors may need to be designed considering these interactions for maximal efficacy .

Case Study 1: Breast Cancer

In a study examining the effects of this compound on breast cancer cells, researchers found that treatment led to a significant decrease in cell viability and induced apoptosis. The study utilized various assays to confirm the compound's effectiveness in disrupting mitotic spindle formation, ultimately leading to cell death.

Case Study 2: Colorectal Cancer

Preclinical trials involving murine models of colorectal cancer demonstrated that this compound significantly inhibited tumor growth when administered alongside conventional chemotherapy. The combination therapy resulted in enhanced survival rates compared to controls.

Comparison with Similar Compounds

AKI603 (Aurora A-specific inhibitor)

  • Target : Selective Aurora A inhibitor (IC50 = 12.3 nM) .
  • Mechanism : Designed to overcome resistance mediated by the BCR-ABL-T315I mutation in leukemia .
  • Advantage/Disadvantage : Higher selectivity for AurA reduces off-target effects but limits utility in cancers driven by PKC dysregulation.

BI-D1870 (RSK/Aurora B inhibitor)

  • Primary Target : Ribosomal S6 kinase (RSK) inhibitor at 10 µM, but also suppresses Aurora B activity, leading to 76% similarity to Aurora kinase cluster profiles .
  • Mechanism : Cross-reactivity with Aurora B disrupts cytokinesis, causing polyploidy .
  • Biological Activity : Less specific than Aurora A/PKC-IN-1, with off-target effects complicating therapeutic applications .

PKC-IN-1 (MedChemExpress; PKC-specific inhibitor)

  • Targets : Pan-PKC inhibitor with highest potency against PKCβ (Ki = 5.3 nM) and PKCα (Ki = 10.4 nM), but weak activity against PKCε (IC50 = 808 nM) .
  • Mechanism : ATP-competitive and reversible inhibition, primarily used in immune modulation research (e.g., COVID-19) .
  • Biological Activity : Lacks AurA inhibition, making it unsuitable for cancers reliant on mitotic kinase dysregulation .

Retreversine (Aurora kinase inhibitor)

  • Targets : Broad Aurora kinase inhibitor (AurA, AurB, AurC) with undisclosed IC50 values .
  • Mechanism : Induces mitotic arrest and apoptosis but lacks PKC isoform inhibition .
  • Biological Activity: Potential for broader Aurora kinase suppression but may increase toxicity compared to selective inhibitors.

4,6-Diphenylpyrimidin-2-amine Derivatives (AurA inhibitors)

  • Mechanism: Bind to AurA’s ATP pocket, validated by clonogenic assays (CLSA) and molecular modeling .

Data Table: Key Comparative Metrics

Compound Target(s) IC50/Ki (nM) Selectivity Biological Effects
This compound AurA, PKCα, β1, β2, θ 6.9 (AurA), 16.9 (PKCα) Dual kinase inhibition Antiproliferative, antimetastatic
AKI603 AurA 12.3 AurA-specific Leukemia cell suppression
BI-D1870 RSK, Aurora B N/A (10 µM used) Low specificity Mitotic defects, polyploidy
PKC-IN-1 (MedChemEx) PKCβ, PKCα 5.3 (PKCβ), 10.4 (PKCα) PKC-specific Immune modulation
Retreversine AurA, AurB, AurC Undisclosed Broad Aurora inhibition Mitotic arrest, apoptosis

Discussion

This compound’s dual inhibition provides a unique advantage in targeting both mitotic regulation (AurA) and survival/migration pathways (PKC), making it effective in breast cancer models. BI-D1870’s cross-reactivity with Aurora B introduces unintended effects, reducing therapeutic precision. Structural analogs like 4,6-diphenylpyrimidin-2-amine derivatives highlight the importance of AurA targeting but omit PKC synergy.

Biological Activity

Aurora A kinase, a member of the serine/threonine kinase family, plays a crucial role in cell cycle regulation and is implicated in various cancers. The compound Aurora A/PKC-IN-1 has garnered attention for its dual inhibitory effects on both Aurora A and Protein Kinase C (PKC), which are vital for cancer cell proliferation and metastasis. This article explores the biological activity of this compound, highlighting its mechanisms, efficacy, and potential therapeutic applications.

Aurora A kinase is essential for mitotic progression, and its aberrant activation has been linked to tumorigenesis. The activation of Aurora A can be regulated by several factors, including autophosphorylation and interaction with other proteins like Bora. Once activated, Aurora A phosphorylates various substrates involved in mitosis, such as Plk1, facilitating cell division .

In parallel, PKC is known to induce epithelial-to-mesenchymal transition (EMT) in cancer cells, promoting invasion and metastasis. Studies have demonstrated that PKC activates Aurora A, leading to increased expression of matrix metalloproteinase-9 (MMP-9) and enhanced invasiveness in breast cancer cells . The inhibition of both kinases by this compound could potentially disrupt these pathways, hindering cancer progression.

In Vitro Studies

Research has shown that this compound exhibits significant anti-cancer activity across various cell lines. In a study evaluating the compound's efficacy against multiple cancer types, it demonstrated half-maximal inhibitory concentration (IC50) values ranging from 3.5 μM to 11.0 μM against pancreatic (PANC1), prostate (PC-3), and breast (MDA-MB-231) cancer cells. These results indicate a favorable safety profile compared to normal fibroblasts (IC50 = 27.5 μM) .

Case Studies

A notable case study involved the use of this compound in colon cancer models. The compound was found to suppress PKC-induced EMT markers such as vimentin and MMP-9 while enhancing E-cadherin expression. This suggests that the compound effectively inhibits the invasive properties of colon cancer cells by targeting the Aurora A pathway .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Cell Line IC50 (μM) Mechanism Effect
PANC13.5Inhibition of Aurora AReduced cell proliferation
PC-38.2Dual inhibition of Aurora A and PKCDecreased invasion and migration
MDA-MB-23111.0Targeting PKC-induced pathwaysSuppressed EMT markers
Fibroblasts27.5Safety profile assessmentMinimal toxicity observed

Clinical Implications

The dual inhibition mechanism of this compound presents a promising therapeutic strategy for treating cancers characterized by high levels of Aurora A and PKC activity. By targeting both pathways, this compound may enhance anti-tumor efficacy while minimizing potential side effects associated with single-target therapies.

Q & A

Q. What is the molecular mechanism of Aurora A/PKC-IN-1, and how does its dual inhibition of Aurora A and PKC isoforms influence cellular pathways?

this compound acts as a dual ATP-competitive inhibitor, targeting Aurora A (IC50: 6.9 nM) and PKCα (IC50: 16.9 nM) with high specificity. Its inhibition disrupts mitotic progression (via Aurora A) and downstream signaling cascades (via PKC), leading to cell cycle arrest and apoptosis. Researchers should validate target engagement using kinase activity assays (e.g., ADP-Glo™) and confirm phenotypic effects via flow cytometry for cell cycle profiling (e.g., G2/M arrest) .

Q. Which experimental assays are most reliable for quantifying this compound's inhibitory activity in vitro?

Key assays include:

  • Kinase inhibition assays : Measure IC50 values using recombinant Aurora A and PKC isoforms with ATP-competitive protocols .
  • Cell viability assays : Use breast cancer cell lines (e.g., MCF-7) to assess anti-proliferative effects via MTT or CellTiter-Glo .
  • Western blotting : Verify downstream targets (e.g., phospho-histone H3 for Aurora A inhibition; PKC substrate phosphorylation) .

Q. How does this compound's selectivity profile compare to other Aurora/PKC inhibitors?

this compound shows higher selectivity for Aurora A (IC50: 6.9 nM) compared to pan-Aurora inhibitors like AMG 900. Its PKC inhibition is biased toward α/β isoforms (IC50: 16.9–25.6 nM), with minimal activity against PKCε (IC50: 808 nM). Cross-validate selectivity using kinase profiling panels (e.g., Eurofins KinaseProfiler) to rule off-target effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound efficacy data across different cancer models?

Discrepancies may arise from variations in PKC isoform expression or compensatory pathways. Strategies include:

  • Transcriptomic profiling : Identify resistance markers (e.g., upregulated WNT-4 or survivin) in non-responsive cell lines .
  • Combinatorial screens : Test synergy with PI3K/mTOR inhibitors to overcome pathway redundancy .
  • In vivo validation : Use orthotopic xenografts with PKCα/β knockout models to isolate mechanism-specific effects .

Q. What methodological frameworks are optimal for designing studies on this compound's anti-metastatic effects?

Apply the PICOT framework to structure hypotheses:

  • Population : Metastatic breast cancer cell lines (e.g., MDA-MB-231).
  • Intervention : this compound at IC90 doses.
  • Comparison : Baseline migration/invasion (e.g., untreated controls or PKCα-specific inhibitors).
  • Outcome : Quantify metastasis via transwell assays or intravital imaging.
  • Time : Acute (24–48 hr) vs. chronic (7-day) exposure .

Q. How can researchers ensure reproducibility in pharmacokinetic (PK) studies of this compound?

Follow FAIR data principles :

  • Dose standardization : Use pharmacokinetic models (e.g., non-compartmental analysis) to calculate AUC, Cmax, and t1/2 in rodents .
  • Analytical validation : Employ LC-MS/MS with deuterated internal standards for plasma concentration measurements .
  • Data transparency : Publish raw chromatograms and PK parameters in supplementary materials .

Q. What strategies mitigate off-target effects when testing this compound in complex biological systems?

  • Proteome-wide profiling : Use thermal shift assays (CETSA) to identify non-kinase targets .
  • CRISPR-Cas9 screens : Validate on-target effects by knocking out Aurora A or PKCα/β in cell models .
  • Dose-response titrations : Differentiate specific vs. cytotoxic effects using sub-IC50 concentrations .

Methodological Guidance

Q. How should researchers analyze transcriptomic data from this compound-treated cells?

  • Pipeline : Use tools like DESeq2 for differential expression analysis and GSEA for pathway enrichment (focus on mitotic checkpoints and PKC signaling).
  • Validation : Cross-reference with qPCR for top hits (e.g., AURKA, PRKCA) and functional assays (e.g., rescue experiments with constitutively active PKC) .

Q. What statistical approaches are recommended for assessing synergy in combination therapies?

Apply the Chou-Talalay method to calculate combination indices (CI):

  • CI < 1: Synergy; CI = 1: Additivity; CI > 1: Antagonism.
  • Use CompuSyn software for dose-effect modeling and 3D surface plots .

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